indolino

Indolines are a class of heterocyclic compounds characterized by the presence of an indole ring, which consists of a benzene ring fused to a pyrrole ring. These molecules are known for their diverse chemical and biological properties, making them of significant interest in both academic research and pharmaceutical applications.

Structurally, indolines can vary based on the substitution pattern on the indole ring. Common substituents include methyl groups, hydroxyl, amino, and carboxylic acid functionalities. Due to their structural flexibility, indolines exhibit a wide range of biological activities, including potential use as antiviral agents, anticancer drugs, and neuroprotective compounds.

Indolines are often synthesized through multistep organic reactions such as condensation, ring closure, and functional group manipulation. Their synthesis methods can be optimized for the desired substituents to tailor their properties for specific applications.

In summary, indolines represent a versatile class of heterocycles with promising potential in various fields, including medicinal chemistry, materials science, and natural product research.

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

|

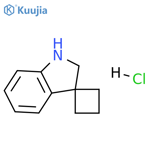

1',2'-dihydrospiro[cyclobutane-1,3'-indole] hydrochloride | 1689557-88-7 | C11H14ClN |

|

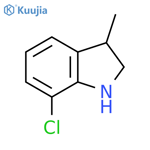

7-chloro-3-methyl-2,3-dihydro-1H-indole | 1368537-53-4 | C9H10ClN |

|

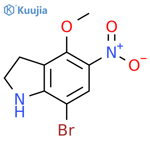

7-Bromo-4-methoxy-5-nitroindoline | 1427503-13-6 | C9H9BrN2O3 |

|

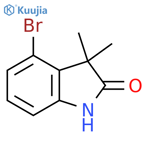

4-bromo-3,3-dimethyl-indolin-2-one | 870552-47-9 | C10H10BrNO |

|

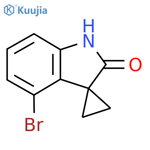

4'-bromo-1',2'-dihydrospirocyclopropane-1,3'-indole-2'-one | 1637752-37-4 | C10H8BrNO |

|

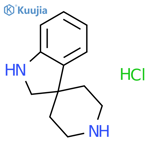

Spiro[indoline-3,4'-piperidine] hydrochloride | 1429056-41-6 | C12H17ClN2 |

|

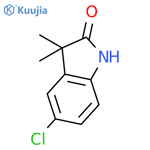

5-chloro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one | 74492-46-9 | C10H10NOCl |

|

(3E)-3-{4-(dimethylamino)phenylmethylidene}-2,3-dihydro-1H-indol-2-one | 40811-67-4 | C17H16N2O |

|

4-chloro-7-fluoroindolin-2-one | 1523333-96-1 | C8H5ClFNO |

|

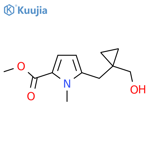

methyl 3-methyl-2-oxo-2,3-dihydro-1H-indole-7-carboxylate | 2167698-34-0 | C11H11NO3 |

Letteratura correlata

-

Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310

-

Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428

-

Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964

-

Yikang Cong,Xingnan Chen,Yan Mei,Jun Ye Dalton Trans., 2022,51, 2923-2931

Fornitori consigliati

-

atkchemicaFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Suzhou Genelee Bio-Technology Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Suzhou Senfeida Chemical Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Jincang Pharmaceutical (Shanghai) Co., LTD.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

BIOOKE MICROELECTRONICS CO.,LTDFactory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati